![molecular formula C8H13ClN4O B2371229 3-(4-Chloro-3,5-dimethylpyrazolyl)propanohydrazide CAS No. 942877-64-7](/img/structure/B2371229.png)
3-(4-Chloro-3,5-dimethylpyrazolyl)propanohydrazide
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Overview
Description
3-(4-Chloro-3,5-dimethylpyrazolyl)propanohydrazide is an organic compound with the molecular formula C5H7ClN2 . It belongs to the class of pyrazole derivatives and contains two methyl substituents on the pyrazole ring . The compound is unsymmetrical, but its corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) exhibit C2v symmetry .
Molecular Structure Analysis
The compound’s structure consists of a pyrazole ring with two methyl groups at positions 3 and 5, along with a chlorine atom at position 4 . The IUPAC name for this compound is 4-chloro-3,5-dimethyl-1H-pyrazole .
Physical And Chemical Properties Analysis
- Molecular Weight : Approximately 130.58 g/mol .
- Purity : Reported as 95% .
- Storage Temperature : Recommended to store under an inert atmosphere at 2-8°C .
Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been utilized in the synthesis of new crystals characterized by various spectroscopic methods, indicating potential in crystallography and materials science (Karrouchi et al., 2020).
- Its molecular and crystal structure was determined through X-ray diffraction, highlighting its role in advancing structural chemistry (Channar et al., 2019).
Biological Evaluation
- In vitro studies have revealed antidiabetic and antioxidant activities, suggesting its potential in medical and pharmacological research (Karrouchi et al., 2020).
Molecular Docking Studies
- Molecular docking studies of the compound indicated that it could exhibit anti-diabetic activity via inhibition of specific enzymes, demonstrating its relevance in drug discovery (Karrouchi et al., 2020).
Corrosion Inhibition
- Research has explored its derivatives as corrosion inhibitors for mild steel in specific environments, contributing to the field of material science and corrosion engineering (El Arrouji et al., 2020).
Antimicrobial Activity
- Studies on related benzothiazole compounds, utilizing similar scaffolds, have shown significant antimicrobial activity, indicating its application in developing new antimicrobial agents (Abbas et al., 2014).
Safety and Hazards
- Hazard Statements : The compound is classified as hazardous (GHS06) and poses risks related to ingestion (H301), skin contact (H311), and inhalation (H331) .
- Precautionary Statements : Handling precautions include avoiding inhalation, skin contact, and ingestion. Use appropriate protective measures .
properties
IUPAC Name |
3-(4-chloro-3,5-dimethylpyrazol-1-yl)propanehydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN4O/c1-5-8(9)6(2)13(12-5)4-3-7(14)11-10/h3-4,10H2,1-2H3,(H,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIASIAMHYKFNQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)NN)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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